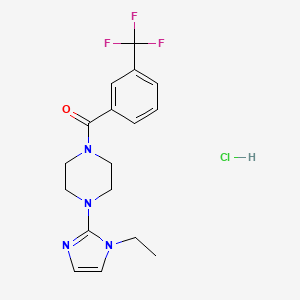

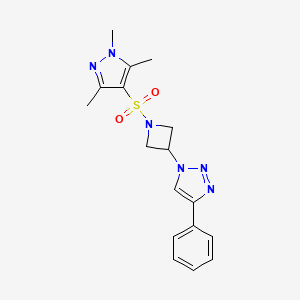

![molecular formula C25H20N4O2 B2718691 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-16-5](/img/structure/B2718691.png)

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Research has extensively explored the synthesis and characterization of pyrazolo[3,4-c]quinoline derivatives. For example, studies have detailed the synthesis of condensed heterotricycles, including pyrazolo[3,4-c]quinolines, through processes involving reduction followed by thermal cyclization and aminoalkylation, demonstrating the compounds' versatile chemical reactivity and potential for further functionalization (Nagarajan & Shah, 1992). Additionally, the structural and optical properties of certain pyrazolo[3,4-c]quinoline derivatives have been studied, revealing their polycrystalline nature in powdered form and nanocrystalline dispersion within an amorphous matrix upon thin film formation, which is significant for materials science applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photophysical Properties

The photophysical properties of pyrazolo[3,4-c]quinoline derivatives have been explored, highlighting their potential use in optoelectronic applications. For instance, a study on the synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has shown significant insights into the dual emissions and large Stokes shift emission patterns, offering a foundation for the development of new optical materials (Padalkar & Sekar, 2014).

Molecular Structure and Reactivity

Further research into the molecular structure and reactivity of pyrazole derivatives, including studies on their reductive cyclization processes leading to substituted 1H-pyrazolo[3,4-b]quinoxalines, has provided a deeper understanding of the impact of intramolecular hydrogen bonding on chemical reactivity. This research suggests alternative synthesis conditions, such as microwave irradiation, to overcome challenges posed by high temperature requirements, contributing to the development of more efficient synthetic methodologies (Szlachcic et al., 2020).

Mechanism of Action

properties

IUPAC Name |

8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-3-17-9-12-23-21(13-17)25-22(15-26-23)24(18-10-7-16(2)8-11-18)27-28(25)19-5-4-6-20(14-19)29(30)31/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIBANTWJWARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

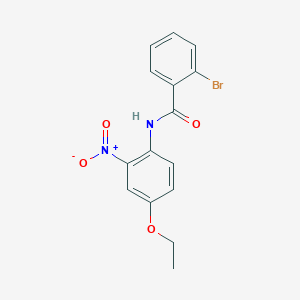

![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)

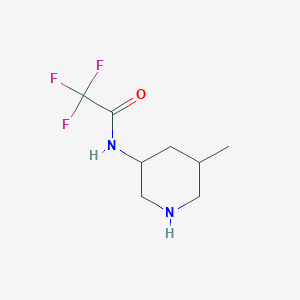

![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)

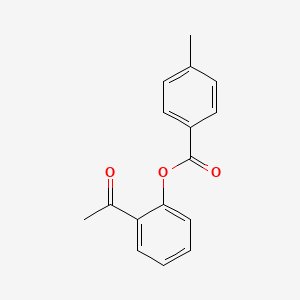

![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)

![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)

![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)

![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)

![1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2718627.png)